6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one
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Overview
Description
6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one is a complex organic compound that belongs to the class of epoxyisobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one typically involves multiple steps, including the formation of the epoxy ring and the introduction of hydroxy and methoxy groups. Common reagents used in these reactions include epoxides, alcohols, and methoxy compounds. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-1(3h)-one can be compared with other epoxyisobenzofurans and related compounds such as:
- 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-2(3h)-one
- 6-Hydroxy-5-methoxyhexahydro-4,7-epoxyisobenzofuran-3(3h)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the hydroxy and methoxy groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12O5 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
9-hydroxy-8-methoxy-4,10-dioxatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C9H12O5/c1-12-8-5(10)7-4-3(6(8)14-7)2-13-9(4)11/h3-8,10H,2H2,1H3 |
InChI Key |
UVGOPEKTTRTMIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C3C(C1O2)COC3=O)O |
Origin of Product |
United States |
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